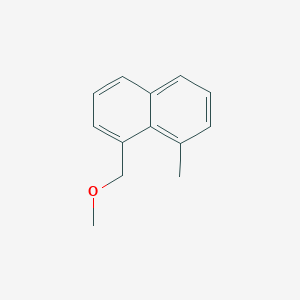

1-(Methoxymethyl)-8-methylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-8-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-10-5-3-6-11-7-4-8-12(9-14-2)13(10)11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWLJFACWLJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568059 | |

| Record name | 1-(Methoxymethyl)-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135734-04-2 | |

| Record name | 1-(Methoxymethyl)-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 1 Methoxymethyl 8 Methylnaphthalene

Elucidation of Reaction Pathways Involving the Naphthalene (B1677914) Core

The reactivity of the aromatic naphthalene core in 1-(methoxymethyl)-8-methylnaphthalene is influenced by the electronic nature of its substituents and the inherent steric hindrance of the 1,8-disubstitution pattern.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) on the naphthalene ring of 1-(methoxymethyl)-8-methylnaphthalene is a complex process governed by both electronic and steric factors. The methoxymethyl group, being an ether, is a weak ortho-, para-director, while the methyl group is also an ortho-, para-directing activator. In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7) due to the greater stability of the corresponding carbocation intermediates.

For 1,8-disubstituted naphthalenes, the incoming electrophile must overcome significant steric hindrance from the peri-substituents. The methoxymethyl and methyl groups on 1-(methoxymethyl)-8-methylnaphthalene will sterically shield the adjacent positions. Therefore, electrophilic attack is most likely to occur at the 4- and 5-positions, which are electronically activated and relatively less sterically hindered compared to the positions ortho to the existing substituents. The regioselectivity can be influenced by the specific electrophile and reaction conditions, with bulkier electrophiles showing a higher preference for the less hindered positions.

Nucleophilic Aromatic Substitution (SNAr) on the naphthalene core of 1-(methoxymethyl)-8-methylnaphthalene is generally unfavorable. The presence of electron-donating groups like methyl and methoxymethyl makes the aromatic ring electron-rich and thus less susceptible to nucleophilic attack. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. libretexts.orgchemistrysteps.comlibretexts.org In the absence of such activating groups, harsh reaction conditions would be necessary to facilitate any nucleophilic substitution on the naphthalene ring of this compound. For instance, treatment of 1-methoxy-2-nitronaphthalene with Grignard reagents can lead to nucleophilic substitution of the methoxy (B1213986) group, highlighting the necessity of an activating group. elsevierpure.com

| Reaction Type | Expected Major Product Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | 4- and 5-positions | Electronic activation by methyl and methoxymethyl groups; Steric hindrance at positions 2, 7, and the peri-space. |

| Nucleophilic Aromatic Substitution | Unlikely under standard conditions | Electron-rich nature of the naphthalene ring due to donating substituents; Lack of a good leaving group. |

Radical Reaction Pathways and Intermediate Species

Radical reactions involving 1-(methoxymethyl)-8-methylnaphthalene can be initiated at the methyl group, the methoxymethyl group, or on the aromatic ring itself. The benzylic protons of the methyl group are particularly susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized benzylic radical. This stability arises from the delocalization of the unpaired electron into the naphthalene π-system.

Similarly, the methylene (B1212753) protons of the methoxymethyl group are also benzylic-like and can be abstracted to form a radical. The relative stability of these potential radical intermediates will influence the initial site of radical attack. Computational studies on related systems can provide insights into the preferred radical formation.

Once formed, these radical species can undergo a variety of reactions, such as halogenation or oxidation. For example, free-radical bromination, typically using N-bromosuccinimide (NBS) under photochemical or thermal initiation, would be expected to selectively occur at the benzylic position of the methyl group, yielding 1-(methoxymethyl)-8-(bromomethyl)naphthalene. The formation of radical cations or anions of the naphthalene ring is also possible under specific conditions, such as photochemical excitation or redox processes, which can lead to subsequent reactions. nih.gov

| Radical Intermediate | Formation | Potential Subsequent Reactions |

| 8-Methylnaphthalen-1-yl)methyl radical | Hydrogen abstraction from the methyl group | Halogenation, Oxidation, Dimerization |

| (8-(Methoxymethyl)naphthalen-1-yl)methyl radical | Hydrogen abstraction from the methoxymethyl group | Halogenation, Oxidation, Dimerization |

| Naphthalene radical cation/anion | Electron transfer processes | Dimerization, Reaction with nucleophiles/electrophiles |

Transformations of the Methoxymethyl Ether Functional Group

The methoxymethyl ether group in 1-(methoxymethyl)-8-methylnaphthalene serves as a key functional handle, susceptible to cleavage and capable of directing further functionalization.

Cleavage and Interconversion Reactions of Ethers

The methoxymethyl (MOM) ether linkage in 1-(methoxymethyl)-8-methylnaphthalene can be cleaved under acidic conditions. masterorganicchemistry.com The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide or another nucleophile, or by an SN1-type mechanism if a stable carbocation can be formed. libretexts.orgyoutube.com Treatment with strong acids like HBr or HI would lead to the formation of 1-(bromomethyl)-8-methylnaphthalene or 1-(iodomethyl)-8-methylnaphthalene, respectively, along with methanol (B129727). The reaction proceeds via an SN2 mechanism on the less hindered methyl group of the ether. libretexts.org

The cleavage of aryl alkyl ethers, such as the one present in this compound, generally results in a phenol and an alkyl halide because the aromatic ring is resistant to nucleophilic attack. libretexts.org In this case, since the ether is benzylic, the cleavage will yield 1-hydroxymethyl-8-methylnaphthalene (a naphthyl alcohol) and a methyl halide. The ease of this cleavage makes the methoxymethyl group a useful protecting group for the corresponding alcohol.

| Reagent | Product(s) | Mechanism |

| HBr / HI | 1-(Bromomethyl)-8-methylnaphthalene / 1-(Iodomethyl)-8-methylnaphthalene + Methanol | SN2 on the methyl group of the ether |

| H3O+ (acidic hydrolysis) | 1-Hydroxymethyl-8-methylnaphthalene + Methanol | Acid-catalyzed ether cleavage |

Directed Functionalization by the Methoxymethyl Group

The methoxymethyl group can potentially act as a directing group in C-H activation reactions, facilitating functionalization at the ortho-position (the 2-position of the naphthalene ring). This is analogous to the directing ability of other ether groups in transition metal-catalyzed reactions. nih.gov The oxygen atom of the ether can coordinate to a metal center, bringing the catalyst into close proximity to the C-H bond at the 2-position and enabling its activation.

This directed functionalization could be employed for various transformations, such as arylation, alkylation, or olefination, at the 2-position, a site that might be difficult to access through conventional electrophilic substitution due to steric hindrance from the peri-substituents. The efficiency of such a directed reaction would depend on the specific catalyst system and reaction conditions. While the methoxymethyl group is a weaker directing group compared to others like amides or carboxylic acids, its ability to direct C-H activation has been demonstrated in other aromatic systems. snnu.edu.cndicp.ac.cnnih.govresearchgate.net

Intramolecular Cyclizations and Rearrangements Involving the Naphthalene Scaffold

The steric strain inherent in 1,8-disubstituted naphthalenes like 1-(methoxymethyl)-8-methylnaphthalene can be a driving force for intramolecular cyclization and rearrangement reactions. nih.gov These transformations can lead to the formation of new ring systems fused to the naphthalene core.

For 1-(methoxymethyl)-8-methylnaphthalene, an intramolecular Friedel-Crafts-type reaction could potentially occur under acidic conditions. Protonation of the ether oxygen could lead to the formation of a benzylic carbocation at the 1-position, which could then be attacked by the electron-rich naphthalene ring at the 8-position, although this is sterically disfavored. A more plausible cyclization might involve the formation of a five- or six-membered ring through the interaction of the two peri-substituents. For example, if the methyl group were oxidized to a carboxylic acid, intramolecular esterification could lead to a lactone.

Rearrangements of the naphthalene scaffold itself are also possible under thermal or acidic conditions, driven by the relief of steric strain. researchgate.net The significant strain between the peri-substituents in 1-(methoxymethyl)-8-methylnaphthalene could lower the activation energy for such rearrangements compared to less substituted naphthalenes. However, specific examples of such reactions for this particular compound are not well-documented and would likely require harsh conditions. Studies on related sterically crowded peri-substituted naphthalenes have shown that the strain can lead to unusual reactivity and the formation of novel polycyclic aromatic structures. nih.govnih.gov

Kinetics and Thermodynamics of Key Reactions

The unique 1,8-disubstituted naphthalene core of this molecule, with a methoxymethyl group and a methyl group in close proximity, is expected to exhibit distinct reactivity due to steric and electronic effects. These "peri-interactions" can influence the transition states and energy profiles of reactions. However, without dedicated studies on this specific compound, any discussion of its kinetic and thermodynamic profile would be speculative.

Further research, including experimental kinetic studies under various reaction conditions and theoretical calculations using methods like density functional theory (DFT), would be necessary to elucidate the mechanistic pathways and quantify the thermodynamic and kinetic parameters of reactions involving 1-(Methoxymethyl)-8-methylnaphthalene. Such studies would provide valuable insights into its stability, reactivity, and potential for use in various chemical applications.

Due to the absence of specific data in the searched sources, data tables for kinetic and thermodynamic values cannot be generated at this time.

Computational and Theoretical Studies on 1 Methoxymethyl 8 Methylnaphthalene

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)

No published theoretical or computational data predicting the NMR, IR, or UV-Vis spectra for 1-(Methoxymethyl)-8-methylnaphthalene are available. Theoretical studies on related naphthalene (B1677914) derivatives often employ methods like DFT and time-dependent DFT (TD-DFT) to predict spectroscopic properties. researchgate.net For example, studies on other substituted naphthalenes have successfully correlated theoretically calculated spectra with experimental results. mdpi.comnih.gov However, these findings cannot be directly extrapolated to 1-(Methoxymethyl)-8-methylnaphthalene.

Structure-Property Relationships (excluding biological/clinical)

There is no specific research available that describes the structure-property relationships of 1-(Methoxymethyl)-8-methylnaphthalene from a computational or theoretical standpoint. Research on other peri-substituted naphthalenes often investigates how the close proximity of the substituents at the 1 and 8 positions influences the molecule's geometry, stability, and electronic properties. acs.org These "peri-interactions" can cause significant steric strain, leading to out-of-plane distortions and unique photophysical behaviors. researchgate.net Without dedicated studies, it is not possible to detail these relationships for the specific compound .

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of 1-(Methoxymethyl)-8-methylnaphthalene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon resonances.

The 1D ¹H and ¹³C NMR spectra provide the fundamental framework for the structure by identifying the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the methoxymethyl and methyl groups, as well as a complex pattern for the aromatic protons of the naphthalene (B1677914) ring. Due to the steric hindrance between the peri substituents, some rotational restriction might be observed. The aromatic region would display six protons, while the aliphatic region would account for the remaining eight protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming free rotation allows for chemical equivalence where appropriate. The chemical shifts are influenced by the aromatic system and the electronic effects of the substituents. The carbons bearing the substituents (C1 and C8) and the adjacent quaternary carbons (C4a, C8a) are expected to be significantly affected by steric compression, often leading to downfield shifts compared to less crowded analogues. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Methoxymethyl)-8-methylnaphthalene in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |

| Naphthalene H (6H) | 7.30 - 8.00 (multiplets) | - | Complex overlapping signals typical for substituted naphthalenes. nih.govresearchgate.net |

| -CH₂- (Methylene) | ~4.8 - 5.0 (singlet) | ~75 | Benzylic and attached to an electronegative oxygen, resulting in a downfield shift. |

| -OCH₃ (Methoxy) | ~3.4 (singlet) | ~58 | Typical range for a methoxy (B1213986) group in an ether linkage. mdpi.com |

| Naphthalene -CH₃ | ~2.9 (singlet) | ~20 | Steric compression from the peri methoxymethyl group causes a downfield shift from typical aromatic methyl groups. |

| Naphthalene C (CH) | - | 124 - 129 | Aromatic methine carbons. |

| Naphthalene C (quat.) | - | 131 - 136 | Quaternary carbons of the naphthalene core. |

Note: These are predicted values based on known data for substituted naphthalenes and methoxymethyl aromatic compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing connectivity between atoms. bohrium.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For 1-(Methoxymethyl)-8-methylnaphthalene, COSY would reveal the connectivity between adjacent protons on the naphthalene rings, helping to trace the sequence of protons H2-H3-H4 and H5-H6-H7.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). hmdb.ca It would definitively link the predicted proton signals for the methyl, methylene (B1212753), and aromatic protons to their corresponding carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). mdpi.com This allows for the connection of different structural fragments. Key expected correlations include:

Correlations from the methylene (-CH₂-) protons to the naphthalene carbon C1, the quaternary carbon C8a, and the methoxy carbon (-OCH₃).

Correlations from the C8-methyl protons to the naphthalene carbons C8 and C7, and the quaternary carbon C8a.

These correlations unambiguously confirm the placement of the methoxymethyl group at C1 and the methyl group at C8.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. For this molecule, NOESY is vital to confirm the 1,8-substitution pattern. A strong cross-peak between the methylene protons of the methoxymethyl group and the protons of the 8-methyl group would provide definitive evidence of their spatial proximity, a direct consequence of the peri relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For 1-(Methoxymethyl)-8-methylnaphthalene (C₁₃H₁₄O), the exact mass is 186.1045 u. HRMS analysis would be expected to find a protonated molecular ion [M+H]⁺ with an m/z value extremely close to the calculated 187.1117, confirming the molecular formula and ruling out other isobaric compounds. uninsubria.it

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision-induced dissociation. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. nih.gov The fragmentation of 1-(Methoxymethyl)-8-methylnaphthalene would likely be dominated by cleavages around the flexible and functionalized methoxymethyl side chain. bohrium.comnih.gov

Key predicted fragmentation pathways include:

Loss of the methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a stable benzylic-type cation at m/z 155.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, producing a methylnaphthalene radical cation at m/z 156.

Loss of the methoxymethyl radical (•CH₂OCH₃): The most straightforward fragmentation would be the cleavage of the C-C bond between the naphthalene ring and the side chain, resulting in the 8-methylnaphthalen-1-yl cation at m/z 141. This is often a dominant fragment for benzylic ethers.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of 1-(Methoxymethyl)-8-methylnaphthalene

| m/z (Predicted) | Proposed Formula | Proposed Loss | Proposed Fragment Structure |

| 156 | [C₁₂H₁₂]⁺• | CH₂O | 1,8-Dimethylnaphthalene (B165263) radical cation (after rearrangement) |

| 155 | [C₁₂H₁₁]⁺ | •OCH₃ | 8-Methyl-1-methylene-naphthalene cation |

| 141 | [C₁₁H₉]⁺ | •CH₂OCH₃ | 8-Methylnaphthalen-1-yl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present. scienceopen.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A strong, prominent band around 1100 cm⁻¹ due to the C-O-C asymmetric stretching of the ether linkage would be a key diagnostic feature. nist.gov Other expected bands include aliphatic C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region are typically strong in the Raman spectrum, providing a clear signature of the naphthalene core.

Table 3: Predicted Principal Vibrational Bands for 1-(Methoxymethyl)-8-methylnaphthalene

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Strong |

| 2990 - 2850 | Aliphatic C-H Stretch (-CH₃, -CH₂) | Medium | Medium |

| 2850 - 2810 | Methoxy C-H Stretch | Weak | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Strong |

| ~1100 | C-O-C Asymmetric Stretch (Ether) | Strong | Weak |

| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

Note: These predictions are based on characteristic group frequencies for aromatic ethers. pressbooks.pubsemanticscholar.org

Electronic Absorption and Emission Spectroscopy for Aromatic System Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides valuable insights into the electronic structure of the naphthalene aromatic system and the influence of its substituents. The electronic transitions of the naphthalene core are sensitive to substitution, and the steric strain in peri-disubstituted compounds can lead to notable spectroscopic shifts.

In compounds like 1,8-disubstituted naphthalenes, the substituents are forced into close proximity, which can cause out-of-plane distortions of the naphthalene ring. nih.govst-andrews.ac.uk This distortion can affect the extent of π-electron delocalization and, consequently, the energies of the electronic transitions.

For analogous compounds such as 1,8-dimethylnaphthalene, the UV/Visible spectrum is available in databases like the NIST WebBook, providing a reference for the characteristic absorption bands of this class of compounds. nist.gov The fluorescence spectra of peri-substituted naphthalenes can also be informative. For instance, studies on 1,8-disubstituted prodan (B132024) derivatives show that the emission often originates from an intramolecular charge transfer (ICT) excited state, where the donor and acceptor groups are coplanar with the naphthalene ring. mdpi.com The emission properties, including quantum yield and solvatochromism, are influenced by the nature of the substituents and the solvent environment. mdpi.com For example, the fluorescence of some peri-substituted ketones shows a marked increase in intensity in protic solvents, indicating the role of hydrogen bonding. mdpi.com

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| 1,8-Dimethylnaphthalene | UV/Visible Spectroscopy | Characteristic absorption spectrum available in public databases, serving as a reference for peri-disubstituted naphthalenes. | nist.gov |

| 1,8-disubstituted Prodan Derivatives | Fluorescence Spectroscopy | Emission from an intramolecular charge transfer (ICT) state. Solvatochromism observed, with fluorescence intensity influenced by solvent polarity and hydrogen-bonding capacity. | mdpi.com |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of 1-(methoxymethyl)-8-methylnaphthalene and for separating it from isomers and reaction byproducts. Both gas and liquid chromatography are powerful tools for this purpose.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like substituted naphthalenes. The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column. For peri-substituted naphthalenes, the specific substitution pattern can lead to differences in retention times compared to other isomers.

GC coupled with mass spectrometry (GC-MS) is particularly powerful, as it provides not only separation but also structural information from the mass spectrum of each component. The NIST WebBook contains GC data for 1,8-dimethylnaphthalene, including retention indices on various columns, which are crucial for method development and compound identification. nist.gov The mass spectrum of 1,8-dimethylnaphthalene shows a characteristic fragmentation pattern that can be used for its unambiguous identification in complex mixtures. nist.gov Similarly, GC-MS analysis of other substituted naphthalenes, such as 1,4-dimethylnaphthalene, is well-documented and provides a basis for understanding the fragmentation patterns of related compounds. nih.gov

| Compound | Technique | Typical Column Type | Key Findings | Reference |

|---|---|---|---|---|

| 1,8-Dimethylnaphthalene | GC | Non-polar and polar capillary columns | Well-defined retention indices are available, allowing for identification and separation from other isomers. | nist.gov |

| 1,8-Dimethylnaphthalene | GC-MS | Capillary column | Provides a unique mass spectrum for positive identification, with characteristic fragmentation patterns. | nist.gov |

| 1,4-Dimethylnaphthalene | GC-MS | Capillary column | Mass spectrometric data available for comparison and to aid in the identification of related structures. | nih.gov |

High-performance liquid chromatography is a versatile technique for the separation and purification of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For substituted naphthalenes, reversed-phase HPLC (RP-HPLC) is commonly employed.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is governed by its hydrophobicity. For 1-(methoxymethyl)-8-methylnaphthalene, the presence of the methoxymethyl group introduces some polarity, which will affect its retention behavior compared to the less polar 1,8-dimethylnaphthalene.

Method development in HPLC for such compounds involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) and the choice of column. For instance, a method for the separation of octahydro-8,8-dimethylnaphthalene-2-carbaldehyde uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Studies on the interaction of 1,8-dimethylnaphthalene with cyclodextrin (B1172386) derivatives have also been performed using RP-HPLC, demonstrating the utility of this technique for studying intermolecular interactions. thegoodscentscompany.comncats.io

| Compound/Analog | Technique | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|---|

| Octahydro-8,8-dimethylnaphthalene-2-carbaldehyde | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| 1,8-Dimethylnaphthalene | RP-HPLC | Cyclodextrin-based | Not specified | thegoodscentscompany.comncats.io |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 1,8-dimethylnaphthalene has been determined and is available in the Cambridge Structural Database. nih.gov This data reveals the extent of the steric interaction between the two methyl groups and the resulting deformation of the naphthalene skeleton. A systematic study on the distortion of the naphthalene ring in response to the bulkiness of peri-substituents has shown that increasing steric repulsion can lead to significant vertical and horizontal distortions of the aromatic plane. nih.gov For example, 1,8-bis(bromomethyl)naphthalene (B51720) exhibits a vertical distortion with a dihedral angle of 11.0° between the peri-substituents. nih.gov Such structural details are crucial for understanding the reactivity and physical properties of these strained molecules.

While a crystal structure for 1-(methoxymethyl)-8-methylnaphthalene is not publicly available, the principles derived from the crystallographic analysis of related compounds provide a strong basis for predicting its solid-state conformation.

| Compound | Key Structural Feature | Finding | Reference |

|---|---|---|---|

| 1,8-Dimethylnaphthalene | Naphthalene ring distortion | The crystal structure reveals deformation of the naphthalene skeleton due to steric repulsion between the methyl groups. | nih.gov |

| 1,8-Bis(bromomethyl)naphthalene | Vertical distortion | A dihedral angle of 11.0° is observed between the peri-substituents, indicating significant out-of-plane distortion. | nih.gov |

Chemical Transformations and Derivatization of 1 Methoxymethyl 8 Methylnaphthalene

Functional Group Interconversions of the Methoxymethyl Moiety

The methoxymethyl group is a protected form of a hydroxymethyl group and can be readily converted into other functionalities. The ether linkage is susceptible to cleavage under various conditions to unmask the alcohol, which can then be further transformed.

Cleavage to Alcohol: The primary transformation is the deprotection of the methoxymethyl ether to yield (8-methylnaphthalen-1-yl)methanol. This can be achieved using acidic conditions or with Lewis acids. This primary alcohol is a versatile intermediate, capable of being oxidized to an aldehyde or a carboxylic acid.

Conversion to Halides: The activated benzylic-type position of the CH2 group allows for conversion to other functional groups. For instance, following cleavage to the alcohol, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. vanderbilt.edu These halides are excellent electrophiles for subsequent nucleophilic substitution reactions.

These interconversions are fundamental for preparing the molecule for more complex transformations, such as cyclization or ligand synthesis.

Further Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene core of the molecule is amenable to further substitution, guided by the electronic effects of the existing alkyl and alkoxyalkyl substituents.

The peri-methyl group is a key handle for introducing new atoms and molecular chains. A common strategy involves the deprotonation of the methyl group to form a reactive carbanion.

Lithiation and Substitution: Treatment of the parent compound, 1,8-dimethylnaphthalene (B165263), with a strong base like n-butyllithium leads to deprotonation of the methyl groups. This nucleophilic intermediate can then react with various electrophiles. For example, reaction with chlorophosphines (R2PCl) introduces phosphine (B1218219) groups, a critical step in ligand synthesis. psu.eduresearchgate.net

Halogenation: Direct halogenation of the naphthalene ring can occur, with the position of substitution directed by the existing groups. derpharmachemica.com

Cross-Coupling Reactions: Naphthalene derivatives can be functionalized via modern cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Electrophilic aromatic substitution on the naphthalene ring is influenced by the directing effects of the two substituents. Both the methyl and methoxymethyl groups are activating, ortho-para directing groups.

Regioselectivity: The positions ortho and para to the activating groups are favored for substitution. Given the 1,8-substitution pattern, the most likely positions for electrophilic attack are C4, C5, and C7. The precise outcome often depends on the reaction conditions and the steric bulk of the electrophile. nih.govresearchgate.net The use of specific directing groups can achieve high regioselectivity in C-H functionalization reactions on naphthalenes. researchgate.net

Formation of Polycyclic Systems and Complex Architectures

The 1,8-disubstitution pattern is ideal for forming new rings via intramolecular cyclization, leading to rigid, polycyclic aromatic hydrocarbons.

Acenaphthene (B1664957) Synthesis: A classic transformation for 1,8-dialkylnaphthalenes is the gas-phase dehydrogenation and cyclization to form an acenaphthene skeleton. By first converting the methoxymethyl group to a methyl group, 1,8-dimethylnaphthalene can be formed, which is a direct precursor to acenaphthene.

Cyclization via Functional Handles: More controlled cyclizations can be designed by first functionalizing the side chains. For example, converting the methoxymethyl group to a carboxylic acid and the methyl group to a hydroxymethyl group could enable an intramolecular esterification to form a lactone-bridged polycyclic system. Research on related naphthalene dicarboxylic acids demonstrates their tendency to cyclize into anhydrides. rsc.org Gold-catalyzed cyclizations of alkenyl-substituted naphthalenes also provide a pathway to complex fused ring systems. campushomepage.comnih.gov

Polymerization and Material Precursor Applications (non-biological)

Naphthalene-based polymers are of interest for their thermal stability and unique electronic properties. mdpi.com 1-(Methoxymethyl)-8-methylnaphthalene and its derivatives can serve as monomers or precursors for functional materials.

Monomer Synthesis: The molecule can be modified to contain polymerizable groups. For example, vinyl groups could be introduced onto the naphthalene ring via cross-coupling, or the side chains could be functionalized with polymerizable moieties like acrylates.

Precursor to High-Performance Polymers: Pyrolysis of naphthalene derivatives can lead to the formation of carbonaceous materials and graphenic structures. The combustion and decomposition pathways of alkylnaphthalenes like 1-methylnaphthalene (B46632) have been studied to understand the formation of polycyclic aromatic hydrocarbons (PAHs), which are intermediates in soot and material formation. nih.govresearchgate.net

Design and Synthesis of Naphthalene-Based Ligands for Catalysis

The rigid 1,8-disubstituted naphthalene backbone is an excellent scaffold for constructing bidentate "pincer" ligands for transition metal catalysis. The geometry imposed by the naphthalene core creates a specific bite angle that can influence the outcome of catalytic reactions.

Synthesis of Diphosphine Ligands: A well-established route involves the double deprotonation of 1,8-dimethylnaphthalene with a strong base, followed by quenching with two equivalents of a chlorophosphine (e.g., ClP(tBu)2, ClP(iPr)2, ClPCy2, ClPPh2). psu.eduresearchgate.netrsc.org This yields a family of 1,8-bis(dialkylphosphinomethyl)naphthalene ligands. This same strategy can be applied to 1-(Methoxymethyl)-8-methylnaphthalene after reduction of the methoxymethyl ether to a second methyl group.

Palladium Complexes: These diphosphine ligands readily form stable complexes with metals like palladium. psu.eduresearchgate.netrsc.org X-ray crystallography studies of these complexes reveal how the steric and electronic properties of the phosphine substituents and the oxidation state of the metal influence the coordination geometry. researchgate.netrsc.org The bite angle (P-Pd-P) is a critical parameter affected by these factors.

Below is a data table summarizing structural information for palladium complexes of 1,8-dimethylnaphthalene-bridged diphosphine ligands, which are analogous to ligands derivable from the title compound.

| Compound | Metal Complex | Pd Oxidation State | P-Pd-P Bite Angle (°) | Avg. Pd-P Bond Length (Å) | Reference |

| 1,8-bis(diisopropylphosphinomethyl)naphthalene (dippn) | (dippn)Pd(dba) | Pd(0) | 103.7 | 2.30 | psu.eduresearchgate.net |

| 1,8-bis(dicyclohexylphosphinomethyl)naphthalene (dchpn) | (dchpn)Pd(dba) | Pd(0) | 103.9 | 2.30 | psu.eduresearchgate.net |

| 1,8-bis(dicyclohexylphosphinomethyl)naphthalene (dchpn) | (dchpn)PdCl₂ | Pd(II) | 93.9 | 2.27 | psu.eduresearchgate.net |

| 1,8-bis(diphenylphosphinomethyl)naphthalene (dphpn) | (dphpn)PdCl₂ | Pd(II) | 93.5 | 2.27 | psu.eduresearchgate.net |

Data derived from studies on analogous ligand systems based on the 1,8-dimethylnaphthalene scaffold.

The development of such ligands is crucial in the field of homogeneous catalysis, where fine-tuning the ligand environment can lead to significant improvements in reaction efficiency and selectivity. nih.govrsc.org

Applications of 1 Methoxymethyl 8 Methylnaphthalene in Chemical Sciences Excluding Biological/clinical

Role as a Key Synthetic Intermediate in Organic Synthesis

The structure of 1-(Methoxymethyl)-8-methylnaphthalene makes it a valuable intermediate for the synthesis of complex, sterically hindered polycyclic aromatic compounds. The synthesis and purification of peri-substituted naphthalenes can be challenging, which underscores the importance of well-defined building blocks like this compound. osti.gov The functional groups present—a methoxymethyl ether and a methyl group—offer distinct sites for further chemical transformation.

The methoxymethyl group can serve as a protected form of a hydroxymethyl group or be a precursor to other functionalities. For instance, the ether linkage can be cleaved to reveal a reactive hydroxymethyl group, or the entire substituent can be modified. The 8-methyl group can also undergo various reactions, such as halogenation or oxidation, to introduce further complexity. This dual functionality allows for sequential and regioselective modifications, making it a versatile scaffold for constructing elaborate molecular architectures that are otherwise difficult to access. The inherent strain of the 1,8-substitution pattern can also be harnessed to direct the stereochemical outcome of subsequent reactions. mdpi.com

Below is a table outlining potential synthetic transformations for which 1-(Methoxymethyl)-8-methylnaphthalene could serve as a key intermediate.

| Functional Group | Reaction Type | Potential Product/Intermediate Functionality | Significance |

| 1-(Methoxymethyl) | Ether Cleavage | 1-(Hydroxymethyl)-8-methylnaphthalene | Access to alcohols, aldehydes, and carboxylic acids. |

| 1-(Methoxymethyl) | Lithiation & Substitution | Functionalized side chain | Introduction of new carbon-carbon or carbon-heteroatom bonds. |

| 8-Methyl | Free-Radical Halogenation | 1-(Methoxymethyl)-8-(halomethyl)naphthalene | Precursor for nucleophilic substitution, organometallic reagents. |

| 8-Methyl | Oxidation | 1-(Methoxymethyl)naphthalene-8-carboxylic acid | Introduction of a carboxylic acid group for amide or ester formation. |

| Naphthalene (B1677914) Core | Electrophilic Aromatic Substitution | Substituted naphthalene ring | Functionalization of the aromatic system, though regioselectivity is influenced by existing groups. |

This table represents hypothetical transformations based on standard organic chemistry principles.

Potential in Materials Science and Optoelectronics

The naphthalene framework is a fundamental component in many advanced materials due to its rigid, planar structure and rich electronic properties. The specific substitution pattern of 1-(Methoxymethyl)-8-methylnaphthalene provides a unique platform for developing novel materials with tailored optical and electronic characteristics.

Naphthalene and its derivatives are well-known for their fluorescent properties. The introduction of substituents onto the naphthalene core can significantly alter the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. mdpi.com In 1,8-disubstituted naphthalenes, steric interactions between the peri substituents can force the groups to twist, which impacts the electronic ground and excited states. mdpi.com

This structural distortion in 1-(Methoxymethyl)-8-methylnaphthalene could lead to unique photophysical behaviors, such as solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. By chemically modifying the methoxymethyl and methyl groups, it may be possible to fine-tune these properties to create novel fluorescent probes, dyes, or pigments for specialized applications, including sensors and imaging agents in non-biological systems. Its fluorescence characteristics are also relevant in applications such as fuel tracer studies, where derivatives like 1-methylnaphthalene (B46632) are used to investigate mixture formation at high temperatures and pressures. researchgate.netmdpi.com

The development of organic semiconductors is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics. Polycyclic aromatic hydrocarbons, including naphthalene derivatives, are often used as the core building blocks for these materials. researchgate.netrsc.org

1-(Methoxymethyl)-8-methylnaphthalene can be envisioned as a precursor molecule that, upon thermal or chemical treatment, transforms into a desired organic semiconductor. rsc.org For example, the substituents could be designed to facilitate polymerization or to be eliminated during an annealing process, leading to the formation of a larger, conjugated system or a specific crystalline polymorph on a substrate. rsc.org The controlled synthesis of such precursors is crucial for achieving the desired final material properties. The naphthalene core itself is a key component in surrogates for fuels like diesel and kerosene, indicating its relevance in high-temperature chemical systems that can be analogous to material processing conditions. polimi.itmdpi.comnih.gov The ability to synthesize specifically substituted naphthalenes allows for the construction of unique molecular architectures suitable for investigation in electronic materials. nih.gov

Use in Mechanistic Probes for Reaction Studies

The fixed and sterically crowded environment created by the 1,8-substitution on the naphthalene ring makes 1-(Methoxymethyl)-8-methylnaphthalene a potentially valuable tool for probing the mechanisms of chemical reactions. The significant steric hindrance around the peri positions can be used to understand the spatial requirements of transition states and the steric tolerance of catalytic systems.

For example, if this compound is used as a substrate in a reaction, its reactivity (or lack thereof) compared to less hindered analogues (e.g., 1-methylnaphthalene or 2-methylnaphthalene) could provide quantitative insights into the steric effects at play. This approach is useful for mapping the active site of a catalyst or understanding the geometric constraints of a particular transformation. The study of reaction kinetics and pathways, such as those investigated for 1-methylnaphthalene in combustion, highlights the importance of understanding how molecular structure influences reactivity. mdpi.comnih.govresearchgate.net While the combustion pathways of 1-methylnaphthalene itself have been modeled, the unique structure of the 1,8-disubstituted derivative could be used to probe different types of reaction mechanisms where steric bulk is a key variable. researchgate.net

Analytical Standards and Reference Materials Development

In any synthetic or industrial process, the ability to accurately identify and quantify starting materials, intermediates, and final products is paramount. This requires the availability of high-purity analytical standards and certified reference materials (CRMs). researchgate.net For a novel or specialized compound like 1-(Methoxymethyl)-8-methylnaphthalene, the development of such a standard would be a critical step to support its use in any application.

As a reference material, it would be used for:

Method Development and Validation: Establishing and verifying analytical methods (e.g., HPLC, GC) for monitoring its formation or consumption.

Quality Control: Ensuring the purity and identity of batches produced in a laboratory or industrial setting.

Calibration: Calibrating analytical instruments to provide accurate quantitative measurements.

The process of creating a certified reference material involves rigorous production, homogeneity and stability assessments, and characterization by multiple expert laboratories. researchgate.netsigmaaldrich.com A CRM for 1-(Methoxymethyl)-8-methylnaphthalene would come with a certificate detailing its certified properties, similar to standards available for related compounds like 1-methylnaphthalene. sigmaaldrich.comsigmaaldrich.com

The table below outlines the typical data provided for a certified analytical standard.

| Property | Description | Example for a Naphthalene Derivative |

| Identity | Confirmed chemical structure. | Confirmed by NMR, MS, IR. |

| Purity/Assay | Certified mass fraction or percentage purity. | ≥98% (by GC or qNMR). sigmaaldrich.com |

| Traceability | Traceability to national or international standards (e.g., NIST). sigmaaldrich.com | Certified in accordance with ISO 17034. sigmaaldrich.com |

| Uncertainty | The range within which the true value is believed to lie. | e.g., 99.8 ± 0.5 mg/g. |

| Physical Properties | Data such as melting point, boiling point, density. | bp: 240-243 °C; density: 1.001 g/mL at 25 °C. sigmaaldrich.com |

| Expiry Date | The date until which the certification is valid. | Limited shelf life, specified on the label. sigmaaldrich.com |

This table is a generalized representation based on existing analytical standards for chemical compounds.

Future Research Directions and Emerging Paradigms

Development of Highly Regioselective and Sustainable Synthetic Routes

The synthesis of polysubstituted naphthalenes, particularly with a sterically demanding 1,8-pattern, presents a significant challenge in controlling regioselectivity. nih.govroyalsocietypublishing.org Traditional methods often yield mixtures of isomers, requiring difficult purification steps. Future research will likely focus on developing novel synthetic strategies that are both highly selective and sustainable.

Key areas of development include:

Directed C-H Functionalization: Leveraging directing groups to precisely install substituents at the C8 (peri) position of a 1-substituted naphthalene (B1677914) is a promising strategy. researchgate.net For 1-(Methoxymethyl)-8-methylnaphthalene, this could involve a sequence where a directing group on a precursor molecule guides the methylation to the C8 position before being converted to the methoxymethyl group, or vice versa.

Metal-Free Annulation Reactions: Sustainable chemistry principles encourage the avoidance of heavy metals. Metal-free borylative cyclization of ortho-alkynylstyrenes has emerged as a powerful method for creating substituted naphthalenes. researchgate.netbohrium.com Adapting such strategies could provide a sustainable, atom-economical route to the target compound. bohrium.com

Photocatalytic Methods: Visible-light-mediated reactions are increasingly used to construct complex aromatic scaffolds under mild conditions. nih.gov A future approach could involve a light-promoted [4+2] annulation to build the naphthalene core with the desired substituents in a single, energy-efficient step. nih.gov

An interactive table comparing potential synthetic routes is provided below.

Exploration of Novel Reactivity and Unprecedented Transformations

The close proximity of the methoxymethyl and methyl groups at the 1 and 8 positions induces significant steric strain. This strain is a defining feature of peri-substituted naphthalenes and can be harnessed to drive unique chemical reactions not observed in less hindered systems. canterbury.ac.nzacs.org

Future research should explore:

Strain-Release Reactions: Investigating whether the inherent strain can facilitate ring-opening, rearrangement, or fragmentation reactions under specific thermal, photochemical, or catalytic conditions. The distortion of the naphthalene plane by bulky peri-substituents is known to activate the aromatic ring. researchgate.net

Through-Space Interactions: Probing for non-covalent interactions between the methoxymethyl and methyl groups. While challenging with these specific groups, related systems with chalcogen atoms at peri-positions show interesting through-space orbital interactions that influence molecular structure and reactivity. nih.gov

Conformational Control: The steric clash between the 1- and 8-substituents restricts their rotation, potentially leading to stable atropisomers. This atropisomerism could be exploited in asymmetric synthesis or the development of chiral materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to enhance efficiency, safety, and reproducibility. researchgate.net The synthesis of a complex target like 1-(Methoxymethyl)-8-methylnaphthalene is an ideal candidate for these technologies.

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters like temperature and mixing, which is critical for managing potentially exothermic steps or improving yields in regioselective reactions. atomfair.comacs.org The enhanced safety of handling hazardous reagents in small, contained volumes makes flow chemistry particularly suitable for exploring challenging reaction conditions. acs.org

Automated Synthesis: Robotic platforms can rapidly screen a wide array of catalysts, solvents, and reaction conditions to identify the optimal protocol for synthesizing 1-(Methoxymethyl)-8-methylnaphthalene. bohrium.comnih.gov This high-throughput approach can significantly accelerate the discovery of efficient and selective synthetic routes that might be missed in traditional, manual screening. bohrium.comnih.gov The integration of inline analytics (e.g., NMR, MS) allows for real-time optimization and data collection. atomfair.com

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding and predicting molecular behavior before a compound is ever synthesized in a lab. For 1-(Methoxymethyl)-8-methylnaphthalene, theoretical modeling will be indispensable.

Predicting Molecular Properties: Methods like Density Functional Theory (DFT) can be used to calculate the ground-state geometry, predict the degree of planar distortion, and determine electronic properties such as the HOMO-LUMO gap. mdpi.com These predictions are crucial for anticipating the compound's stability, reactivity, and potential photophysical properties. aip.org

Simulating Reaction Pathways: Computational models can elucidate the mechanisms of potential synthetic reactions, helping to rationalize observed regioselectivity or predict the feasibility of a proposed transformation. nih.gov This insight can guide the design of more efficient synthetic strategies.

Designing Functional Materials: By modeling how molecules of 1-(Methoxymethyl)-8-methylnaphthalene might interact with each other in the solid state, researchers can predict crystal packing and estimate properties relevant to materials science, such as charge transport mobility. rsc.org

An interactive table of key properties of 1-(Methoxymethyl)-8-methylnaphthalene that can be predicted using theoretical models.

Multicomponent Reactions for Complex Naphthalene Derivatization

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Developing an MCR for the synthesis of 1-(Methoxymethyl)-8-methylnaphthalene or its derivatives would be a significant advance.

Recent breakthroughs have shown that three-component reactions can be used for the modular synthesis of multifunctional naphthalenes. rsc.org Future research could aim to design a novel MCR that brings together three or more simple building blocks to construct the target scaffold directly. For example, a strategy could be envisioned that combines a benzene (B151609) derivative, an alkyne, and a formaldehyde (B43269) equivalent in a transition-metal-catalyzed cascade process to assemble the functionalized naphthalene ring system. Such an approach would be highly convergent and atom-economical.

Expansion into New Areas of Functional Material Development (non-biological)

While biological applications are excluded here, the unique structural and electronic properties of 1,8-disubstituted naphthalenes make them highly attractive for non-biological materials science. rsc.orgrsc.org The introduction of different functional groups at the peri-positions can fine-tune the optical and electronic properties of the naphthalene core. researchgate.net

Potential applications for 1-(Methoxymethyl)-8-methylnaphthalene and its derivatives include:

Organic Electronics: The naphthalene core is a well-known component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org The specific substitution pattern of 1-(Methoxymethyl)-8-methylnaphthalene could be used to control molecular packing and charge transport properties in thin films.

Fluorescent Probes: 1,8-disubstituted naphthalimides are famous for their fluorescent properties. royalsocietypublishing.orgresearchgate.net While the subject compound is not a naphthalimide, the strained naphthalene core could exhibit interesting photophysical behaviors, making it a candidate for development into a novel fluorophore.

Ligand Development: The fixed, sterically defined pocket created by the 1,8-substituents could serve as a novel binding site in the design of ligands for transition metal catalysts. The specific geometry could enforce unusual coordination environments on a metal center, potentially leading to new catalytic activities.

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended for preliminary toxicity screening of 1-(Methoxymethyl)-8-methylnaphthalene in mammalian systems?

- Methodology : Adopt a tiered approach based on systematic review protocols for naphthalene derivatives. Begin with in vitro assays (e.g., cytotoxicity in hepatic or respiratory cell lines) to identify acute effects, followed by in vivo rodent studies using inhalation, oral, or dermal exposure routes. Ensure alignment with inclusion criteria for health outcomes, such as hepatic, renal, or respiratory effects, as outlined in toxicological profiles . Data extraction should follow standardized templates (e.g., Table C-2 in evidence 4) to capture dose-response relationships and confounding variables.

Q. How can researchers structurally characterize 1-(Methoxymethyl)-8-methylnaphthalene to confirm its purity and isomer configuration?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve methoxymethyl and methyl substituents. Compare spectral data with computational models (e.g., InChI/SMILES descriptors in evidence 11, 15) to verify stereochemistry. For trace impurities, employ gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., multi-component calibration mixtures as in evidence 16) .

Q. What are the best practices for literature curation to identify existing data on methylnaphthalene derivatives?

- Methodology : Follow ATSDR’s systematic search strategy (evidence 2, 7):

- Use Boolean terms like ("1-(methoxymethyl)-8-methylnaphthalene" OR "naphthalene derivatives") AND (toxicokinetics OR metabolism) in databases (PubMed, TOXCENTER).

- Apply inclusion filters for exposure routes (inhalation, oral), species (human, rodent), and outcomes (e.g., oxidative stress biomarkers). Screen titles/abstracts manually to exclude non-peer-reviewed sources, then perform full-text reviews for bias assessment (evidence 6, 8) .

Advanced Research Questions

Q. How can conflicting data on the metabolic activation pathways of 1-(Methoxymethyl)-8-methylnaphthalene be resolved?

- Methodology :

- Conduct in vitro microsomal assays (e.g., human CYP450 isoforms) paired with LC-MS/MS to identify phase I metabolites. Compare results with computational docking studies predicting enzyme-substrate interactions.

- Apply risk-of-bias criteria (evidence 8, 9) to evaluate prior studies: assess randomization, blinding, and exposure characterization. For example, discrepancies in hepatic vs. pulmonary metabolic rates may stem from unaccounted interspecies variability or dose-dependent enzyme saturation .

Q. What advanced techniques are suitable for probing the environmental persistence of 1-(Methoxymethyl)-8-methylnaphthalene in aquatic systems?

- Methodology :

- Use OECD 308/309 guidelines for biodegradation assays under aerobic/anaerobic conditions. Quantify half-lives via GC-MS or HPLC-UV, adjusting for pH/temperature gradients.

- Cross-reference environmental fate data from analogous PAHs (evidence 3, 25) to model bioaccumulation potential. Prioritize studies with robust exposure characterization (e.g., isotopic labeling for tracking degradation intermediates) .

Q. How should researchers design mechanistic studies to elucidate the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with mutagenesis studies (e.g., CYP1A1/2A13 variants) to identify active-site residues critical for methoxymethyl group oxidation.

- Validate findings using in silico molecular dynamics simulations (e.g., docking with PubChem 3D conformers in evidence 17). Reference enzyme activity protocols for related substrates like 1-Methoxynaphthalene (evidence 28) .

Data Analysis & Validation

Q. What statistical approaches are recommended for reconciling dose-response inconsistencies in toxicity studies?

- Methodology : Apply benchmark dose (BMD) modeling with AIC/BIC criteria to select optimal curve fits. Use meta-analysis tools (e.g., RevMan) to pool data across studies, stratifying by species, exposure duration, and outcome severity. Address heterogeneity via subgroup analysis or random-effects models, as described in confidence rating frameworks (evidence 1, 6) .

Q. How can researchers validate biomarkers of exposure for 1-(Methoxymethyl)-8-methylnaphthalene in occupational settings?

- Methodology :

- Collect biological samples (urine, blood) from exposed cohorts and quantify metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF-MS. Cross-validate with ambient air monitoring data using Pearson/Spearman correlations.

- Follow ATSDR’s biomarker criteria (evidence 25): ensure specificity (no cross-reactivity with other PAHs), sensitivity (detection limits ≤ 1 ppb), and reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.